molecular formula C14H23N3O B8623143 3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine CAS No. 86134-66-9

3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine

Cat. No.: B8623143
CAS No.: 86134-66-9
M. Wt: 249.35 g/mol
InChI Key: WEKYWIBCHONDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine is a useful research compound. Its molecular formula is C14H23N3O and its molecular weight is 249.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

86134-66-9

Molecular Formula

C14H23N3O

Molecular Weight

249.35 g/mol

IUPAC Name

3-[6-(piperidin-1-ylmethyl)pyridin-2-yl]oxypropan-1-amine

InChI

InChI=1S/C14H23N3O/c15-8-5-11-18-14-7-4-6-13(16-14)12-17-9-2-1-3-10-17/h4,6-7H,1-3,5,8-12,15H2

InChI Key

WEKYWIBCHONDBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=CC=C2)OCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[3-(6-Piperidinomethyl-2-pyridyloxy)propyl]formamide (19.6 g, 70.7 mmoles) [prepared in Step B] was added to a solution of 85% potassium hydroxide pellets (18.63 g, 0.332 mole) dissolved in 180 mL of methanol and the solution was heated at gentle reflux for 20 hours. The solvent was stripped in vacuum and the residue partially purified by redissolving in about 180 mL of 20% methanol-methylene chloride and passing through a pad of 38 g of silica gel. The silica was washed with an additional 120 mL of eluant and the combined filtrates were evaporated to an amber oil. Final purification was effected by flash chromatography on 120 g of silica gel (230-400 mesh) using a gradient elution of methanol-methylene chloride containing 0.5% NH4OH. The title compound was obtained as a yellow oil in 63% yield.
Name
N-[3-(6-Piperidinomethyl-2-pyridyloxy)propyl]formamide
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step Two
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.